

Application Notes and Protocols: Synthesis of Morpholino(3-nitrophenyl)methanone

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Compound of Interest

Compound Name: *Morpholino(3-nitrophenyl)methanone*

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Abstract

This document provides a detailed protocol for the synthesis of **Morpholino(3-nitrophenyl)methanone**, a valuable chemical intermediate for drug discovery and development. The synthesis is a straightforward two-step process involving the preparation of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid, followed by an amidation reaction with morpholine. This guide includes comprehensive experimental procedures, characterization data, and a process workflow diagram to assist researchers in the successful synthesis and application of this compound.

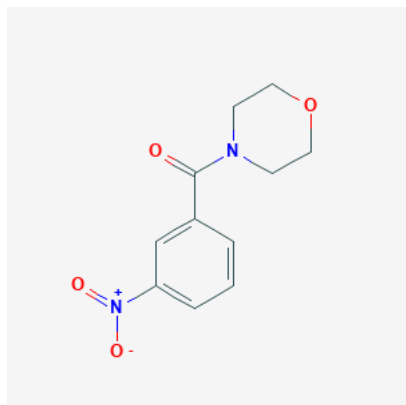
Introduction

Morpholino(3-nitrophenyl)methanone (Figure 1) is an organic compound featuring a 3-nitrophenyl group linked to a morpholine moiety via a ketone. It is important to distinguish this small molecule from Morpholino antisense oligonucleotides, which are larger biopolymers used for gene knockdown and share the "morpholino" term due to the morpholine rings in their backbone structure.^{[1][2][3]}

The title compound serves as a key precursor in the synthesis of various derivatives. Notably, the reduction of its nitro group yields (3-Aminophenyl)(morpholino)methanone, an important intermediate in the preparation of active pharmaceutical ingredients (APIs).^[4] The presence of

the morpholine ring, a "privileged" structure in medicinal chemistry, often enhances aqueous solubility and other desirable pharmacokinetic properties in drug candidates.[4] This document outlines a reliable method for synthesizing **Morpholino(3-nitrophenyl)methanone** with a high yield.[4]

Figure 1: Chemical Structure of **Morpholino(3-nitrophenyl)methanone**



Physicochemical and Spectroscopic Data

The key properties and characterization data for **Morpholino(3-nitrophenyl)methanone** are summarized in the tables below.

Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	morpholin-4-yl-(3-nitrophenyl)methanone	[5]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₄	[5]
Molecular Weight	236.22 g/mol	[5]
CAS Number	26162-90-3	[5]
Appearance	Solid	[4]

| Melting Point | 85-88 °C |[4] |

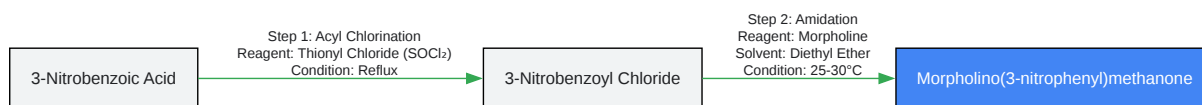
Table 2: Spectroscopic Data for **Morpholino(3-nitrophenyl)methanone**[4]

Type	Data
IR (KBr, cm^{-1})	3080 (=C-H), 1774 (C=O), 1643 (C=C), 1614 (C=C), 1582 (C=C), 1526 (C-N), 1382 (N-O)
^1H NMR (500 MHz, CDCl_3 , δ ppm)	8.930 (d, 1H), 8.42 (dd, 1H), 8.41 (dd, 1H), 7.69 (dd, 1H), 3.64 (t, 4H), 3.41 (t, 4H)

| GC-MS (m/z) | 235, 205, 189, 150, 134, 104, 76, 56, 28 |

Synthesis Workflow

The synthesis of **Morpholino(3-nitrophenyl)methanone** is achieved in two main steps as illustrated in the workflow diagram below. The process begins with the conversion of 3-nitrobenzoic acid to its corresponding acyl chloride, which is then reacted with morpholine to yield the final product.



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Caption: Synthesis workflow for **Morpholino(3-nitrophenyl)methanone**.

Experimental Protocols

Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn. Thionyl chloride and 3-nitrobenzoyl chloride are corrosive and react with moisture; handle with care.

Protocol 1: Synthesis of 3-Nitrobenzoyl Chloride

This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.^{[4][6]}

Materials:

- 3-Nitrobenzoic acid
- Thionyl chloride (SOCl_2)
- Round-bottom flask (250 mL)
- Reflux condenser
- Heating mantle
- Rotary evaporator

Procedure:

- To a 250 mL round-bottom flask, add 3-nitrobenzoic acid (e.g., 18 mmol, 3.0 g).
- In a fume hood, carefully add an excess of thionyl chloride (e.g., 25 mL) to the flask.
- Equip the flask with a reflux condenser fitted with a drying tube (e.g., filled with CaCl_2).
- Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
- The resulting crude 3-nitrobenzoyl chloride (a yellow solid or oil) can be used directly in the next step or purified by distillation under reduced pressure. An 80% yield is reported for this step.^[4]

Protocol 2: Synthesis of Morpholino(3-nitrophenyl)methanone

This protocol is based on the amidation procedure reported by Reddy et al.^[4] and general amidation techniques.^[7]

Materials:

- 3-Nitrobenzoyl chloride (from Protocol 1)
- Morpholine
- Diethyl ether (or Dichloromethane)
- Four-neck flask (250 mL) equipped with a magnetic stirrer, thermometer, and dropping funnel
- Calcium chloride guard tube
- Filtration apparatus
- Rotary evaporator

Procedure:

- Set up a 250 mL four-neck flask equipped with a magnetic stirrer, thermometer, dropping funnel, and a condenser fitted with a CaCl_2 guard tube.
- Charge the flask with diethyl ether and 3-nitrobenzoyl chloride (0.1 mol).
- Slowly add morpholine (0.22 mol, 2.2 equivalents) dropwise to the stirred solution over 1 hour, maintaining the reaction temperature between 25-30°C. A precipitate of morpholine hydrochloride will form.
- After the addition is complete, continue stirring the mixture at 30°C for an additional hour.
- Filter the reaction mixture to remove the morpholine hydrochloride salt.
- Wash the filtrate with water if necessary to remove any remaining salts.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

- The crude **Morpholino(3-nitrophenyl)methanone** can be purified by column chromatography to yield the final product. An 80% yield is reported for this step.[\[4\]](#)

Table 3: Summary of Reaction Parameters

Parameter	Protocol 1 (Acyl Chlorination)	Protocol 2 (Amidation)
Key Reactants	3-Nitrobenzoic acid, Thionyl chloride	3-Nitrobenzoyl chloride, Morpholine
Molar Ratio	N/A (SOCl ₂ in excess)	1 : 2.2 (Acyl chloride : Morpholine)
Solvent	None (SOCl ₂ acts as solvent)	Diethyl Ether
Temperature	Reflux	25-30 °C
Reaction Time	4-6 hours	2 hours
Workup	Evaporation of excess SOCl ₂	Filtration, Evaporation

| Reported Yield | ~80%[\[4\]](#) | 80%[\[4\]](#) |

Application Notes

- Intermediate for API Synthesis: The primary application of **Morpholino(3-nitrophenyl)methanone** is as a direct precursor to (3-Aminophenyl)(morpholino)methanone. [\[4\]](#) The subsequent reduction of the nitro group provides a versatile amino-functionalized core structure that is a key intermediate for the synthesis of more complex active pharmaceutical ingredients.[\[4\]](#)
- Scaffold for Library Synthesis: The straightforward and high-yielding synthesis makes this compound an ideal starting material for creating libraries of related molecules for drug discovery screening. The nitro group can be readily modified, and the aromatic ring is amenable to further functionalization, allowing for the exploration of structure-activity relationships (SAR).

- Potential Biological Activity: While specific biological activities for this exact compound are not extensively documented, related structures containing morpholine and substituted benzoyl moieties have been investigated for various therapeutic applications, including antidepressant, anticancer, antioxidant, and anti-inflammatory properties.[4] Further research into the biological profile of **Morpholino(3-nitrophenyl)methanone** and its derivatives is warranted.

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